m-Chlorophenylcarbamic acid allyl ester
Description
Contextualization within Carbamic Acid Ester Chemistry
Carbamic acid esters, or carbamates, are a well-established class of organic compounds characterized by the -OC(O)N- functional group. acs.orgacs.org This moiety is essentially an ester of carbamic acid (NH2COOH) and an alcohol. The chemistry of carbamates is rich and varied, with their stability and reactivity being influenced by the substituents on both the nitrogen and oxygen atoms. nih.gov The carbamate (B1207046) group is known for its chemical stability, which arises from the resonance between the amide and carboxyl groups. acs.orgnih.gov
The synthesis of carbamic acid esters can be achieved through several routes. A common laboratory and industrial method involves the reaction of an isocyanate with an alcohol. Alternatively, they can be prepared from the reaction of chloroformates with amines, or through the use of phosgene (B1210022) or its equivalents. researchgate.net Research has also explored more sustainable methods, such as the synthesis from urea (B33335) or the catalytic fixation of carbon dioxide with amines and alcohols. acs.orgacs.org
The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and prodrugs. acs.orgnih.gov Carbamates are often employed to enhance the biological activity of pharmacophores or to act as prodrugs that improve the pharmacokinetic properties of a parent molecule. nih.gov For instance, carbamate derivatives of certain compounds have shown significantly increased potency in anticancer studies. nih.gov The metabolic stability of the carbamate linkage is a critical factor in drug design, as its rate of hydrolysis can determine the duration and intensity of pharmacological activity. acs.org
Significance of Allyl Esters within Contemporary Organic Synthesis and Applications
Allyl esters are a subclass of esters that contain an allyl group (CH2=CH-CH2-). chemneo.com This structural feature imparts unique reactivity that makes them highly valuable in modern organic synthesis. chemneo.comtaylorandfrancis.com The double bond in the allyl group can participate in a wide array of chemical transformations, allowing for further functionalization of the molecule.
One of the most significant applications of the allyl group is its use as a protecting group for alcohols and carboxylic acids. organic-chemistry.org The allyl group is stable under a variety of reaction conditions, yet it can be selectively removed under mild conditions, often using palladium-catalyzed reactions. organic-chemistry.org This orthogonality makes it a powerful tool in the synthesis of complex molecules where multiple protecting groups are required.
The synthesis of allyl esters can be accomplished through several methods, including the direct esterification of a carboxylic acid with allyl alcohol, or through transesterification reactions. chemneo.comgoogle.com More advanced methods, such as the palladium-catalyzed C-H oxidation of terminal olefins in the presence of carboxylic acids, offer a direct and highly selective route to (E)-allylic esters. nih.gov This approach avoids the need for pre-oxidized starting materials and stoichiometric coupling reagents, representing a more efficient synthetic strategy. nih.gov
Beyond their role as protecting groups, allyl esters are important intermediates in their own right. nih.gov They can undergo a variety of reactions, including catalytic asymmetric allylic alkylation to form new carbon-carbon or carbon-heteroatom bonds with high enantioselectivity. nih.gov These reactions are crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The versatility of allyl esters also extends to materials science, where they are used as monomers and prepolymers for the production of resins and plastics. taylorandfrancis.com
Overview of Research Trajectories for Related Chemical Scaffolds
The chemical scaffold of m-chlorophenylcarbamic acid allyl ester incorporates both a chlorophenyl carbamate and an allyl ester moiety, suggesting that research trajectories for this compound would likely draw from studies on related structures.
Research on N-phenyl carbamates has been extensive, particularly in the context of pesticides and herbicides. For example, chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl) carbamate) is a well-known herbicide and potato sprout suppressant. researchgate.net A significant body of research on chlorpropham has focused on its environmental fate, metabolic breakdown products, and toxicological profile. researchgate.net These studies have revealed that the degradation of such compounds can lead to the formation of chloroanilines, which are of environmental concern. researchgate.net This highlights a potential area of investigation for this compound, namely its degradation pathways and the nature of its metabolites.
In the field of medicinal chemistry, research into substituted phenylcarbamates continues to be a fruitful area. For instance, proline-based carbamates with substituted phenyl rings have been investigated as potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. mdpi.com Studies have shown that the nature and position of the substituent on the phenyl ring can significantly influence the inhibitory activity and selectivity of these compounds. mdpi.com This suggests that this compound and its derivatives could be screened for various biological activities.
Furthermore, the combination of a carbamate group with other functional motifs is a common strategy in drug design. The carbamate can act as a linker or modulate the electronic and steric properties of a molecule to optimize its interaction with a biological target. nih.gov Research into the synthesis and biological evaluation of hybrid molecules containing the m-chlorophenylcarbamate scaffold could therefore be a promising research direction.
The reactivity of the allyl group also opens up numerous research possibilities. The development of new catalytic methods for the functionalization of the allyl moiety in compounds like this compound could lead to the synthesis of novel derivatives with unique properties. For example, exploring its use in polymerization reactions or as a platform for asymmetric synthesis could yield new materials or chiral building blocks.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25070-79-5 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
prop-2-enyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
InChI Key |
AKUHKJFFZQUCEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for M Chlorophenylcarbamic Acid Allyl Ester and Analogues
Classical and Contemporary Esterification Approaches for Allyl Esters
The esterification of carboxylic acids or their derivatives with allyl alcohol represents the most fundamental approach to synthesizing allyl esters. These methods are well-established and continue to be relevant in organic synthesis.
Acid-Catalyzed Routes for Allyl Ester Formation
The direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a primary method for ester synthesis. masterorganicchemistry.com This equilibrium-driven process typically requires an excess of one reagent or the removal of water to drive the reaction to completion. masterorganicchemistry.com In the context of allyl esters, this involves reacting a carboxylic acid with allyl alcohol using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com The mechanism, commonly referred to by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester. masterorganicchemistry.com
Interestingly, it has been discovered that allyl-type alcohols can be esterified by heating them with a carboxylic acid even without a catalyst, a process that was found to be surprisingly efficient for commercial-scale production. google.com To improve yields and process efficiency in catalyzed reactions, azeotropic distillation is often employed to remove the water formed during the reaction. google.com
Table 1: Examples of Acid-Catalyzed Allyl Ester Synthesis
| Carboxylic Acid/Anhydride (B1165640) | Alcohol | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phthalic Anhydride | Allyl Alcohol | Sulfuric Acid, 120°C, Benzene (azeotrope former) | Diallyl Phthalate | - | google.com |
| Acetic Acid | Allyl Alcohol | None, heating | Allyl Acetate (B1210297) | - | google.com |
| Oxalic Acid | Allyl Alcohol | None, heating, continuous water removal | Diallyl Oxalate | - | google.com |
| Acetic Acid | Allyl Alcohol | Sodium Hydroxide (B78521) (to form salt), then Allyl Chloride, 120°C | Allyl Acetate | ~80% | google.com |
Transesterification Strategies for Allyl Ester Production
A notable industrial process involves reacting an alkyl ester (e.g., methyl or ethyl ester) of a carboxylic acid with an allylic alcohol. google.com To achieve high yields and product purity, it is crucial to reduce the water content in the reaction mixture to below 200 ppm before introducing the transesterification catalyst. google.com The reaction is driven to completion by distilling off the lower-boiling alcohol by-product. google.comgoogle.com Various catalysts can be employed, including metal alkoxides of Group I, II, or III metals, such as magnesium methoxide. google.com Scandium(III) triflate has also been shown to be an effective catalyst for the direct transesterification of carboxylic esters with alcohols, including allyl alcohol, under boiling conditions. organic-chemistry.org
Enzymatic transesterification, using lipases, has also emerged as a viable and "green" alternative for producing esters, valued for the mild conditions and easy separation of products. researchgate.net
Table 2: Transesterification for Allyl Ester Production
| Starting Ester | Alcohol | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Dialkyl Phthalates | Allyl Alcohol | Transesterification catalyst | 80°C to 150°C, <200 ppm water | Diallyl Phthalate | High | google.com |
| Methyl/Ethyl Esters | Allyl Acetate | Group I, II, or III Metal Alkoxides | Distillation of methyl/ethyl acetate | Allyl Esters | High | google.com |
| Various Esters | Various Alcohols | Sc(OTf)3 | Boiling alcohol | Various Esters (incl. Allyl) | High | organic-chemistry.org |
| Soybean Oil | Methanol (B129727) | Lipase | - | Fatty Acid Methyl Esters (Biodiesel) | - | researchgate.net |
Advanced Catalytic Synthesis Methods in Allyl Ester Chemistry
Modern synthetic chemistry has introduced sophisticated catalytic systems that provide novel pathways to allyl esters, often with high levels of regio- and stereoselectivity. Transition metals, particularly palladium and nickel, are at the forefront of these advancements.
Palladium-Catalyzed Processes for Allyl Ester Construction
Palladium catalysis offers a multitude of ways to construct allyl esters. One common approach is the palladium-catalyzed allylic substitution, where a leaving group on an allyl substrate is displaced by a carboxylate nucleophile. google.com For instance, the reaction between an alkali metal carboxylate and an allyl monohalide can be effectively catalyzed by palladium halides, showing a significant increase in conversion rates compared to the uncatalyzed reaction. google.com
A more advanced strategy involves the catalytic asymmetric synthesis of chiral allylic esters. In a notable example, trichloroacetimidates of prochiral (Z)-2-alkene-1-ols react with various carboxylic acids in the presence of a chiral palladium(II) catalyst. organic-chemistry.orgnih.gov This SN2′ substitution proceeds with high enantioselectivity and yields branched allylic esters, which are valuable chiral building blocks. organic-chemistry.orgnih.gov Palladium acetate has also been identified as an effective catalyst for the synthesis of racemic 3-acyloxy-1-alkenes from these trichloroacetimidate (B1259523) derivatives. nih.gov Furthermore, palladium-catalyzed decarboxylation-allylation of allylic esters of β-keto carboxylic acids and related compounds provides another route to functionalized allyl structures. acs.org
C-H Oxidation Methodologies in Allylic Esterification
Direct C-H oxidation represents a significant leap in synthetic efficiency, as it bypasses the need for pre-functionalized starting materials. nih.gov A highly general and selective method for the direct catalytic synthesis of complex allylic esters has been developed using a Pd(II)/sulfoxide-catalyzed system. nih.govacs.orgacs.org This process couples a wide range of aryl and alkyl carboxylic acids directly with terminal olefins to produce linear (E)-allylic esters with excellent selectivity and in good yields. nih.govacs.org This C-H esterification avoids stoichiometric coupling reagents and unstable intermediates, offering a more streamlined and atom-economical alternative to traditional multistep sequences like the Horner-Wadsworth-Emmons approach. nih.gov The reaction is tolerant of various functional groups and has been applied to the synthesis of complex molecules. acs.orgnih.gov
Table 3: Palladium-Catalyzed C-H Oxidation for Allylic Ester Synthesis
| Olefin | Carboxylic Acid | Catalyst System | Selectivity (E:Z) | Yield | Reference |
|---|---|---|---|---|---|
| Terminal Olefins | Various Aryl/Alkyl Acids | Pd(OAc)2/Sulfoxide | ≥ 9:1 | Synthetically useful | nih.gov |
| α-Olefins | Acetic Acid | Pd(OAc)2/DMSO | High | - | acs.org |
| TBDPS-protected 5-hexen-1-ol | Cyclic Amino Acid (-)-9 | Pd(II)/Sulfoxide | - | 50% (2 steps) | nih.govacs.org |
Nickel-Catalyzed Approaches to Allyl Ester Synthesis
Nickel catalysis provides a cost-effective and powerful alternative for C-H functionalization and cross-coupling reactions to form allylic systems. acs.org Nickel-catalyzed methods have been developed for the direct α-C(sp³)–H allylation of N-alkyl anilines with allyl sulfones under oxidative conditions, employing a simple Ni(OAc)₂·4H₂O/TBHP catalyst system to produce α-methylene-γ-amino butyric acid esters. rsc.org This approach is valued for its operational simplicity and the use of an inexpensive base metal catalyst. rsc.org
Furthermore, nickel catalysis enables conjunctive cross-coupling reactions. Allyl electrophiles can be coupled with a non-conjugated alkene and dimethylzinc (B1204448) in a process that is regioselective and proceeds under mild conditions. nih.gov While this specific example leads to allylmethylation, the underlying principle of activating allyl electrophiles with nickel catalysts is broadly applicable. nih.gov Nickel catalysts have also been used for the enantioselective allylic alkylation of ketones using allylic alcohols, demonstrating the versatility of nickel in forming C-C bonds adjacent to an allyl group, a process conceptually related to ester formation. researchgate.net
Gold-Catalyzed Reactions for Ester Formation
Gold catalysis has emerged as a powerful tool in organic synthesis for forming carbon-oxygen bonds under mild conditions. In the context of ester synthesis, gold catalysts, particularly gold(I) complexes, are effective in the hydrofunctionalization of unsaturated carbon-carbon bonds, such as those in alkynes and allenes, with carboxylic acids. mdpi.com This methodology represents a significant advancement over traditional methods that often require harsh conditions. organic-chemistry.org
The general mechanism for the gold-catalyzed addition of a carboxylic acid to an alkyne involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by the carboxylic acid. This process can occur via either an intermolecular or intramolecular pathway, leading to the formation of linear unsaturated esters or lactones, respectively. mdpi.com A similar principle applies to the reaction with allenes, where gold(I) activation facilitates a 1,3-shift of an ester group, yielding functionalized dienes. organic-chemistry.org
While direct gold-catalyzed synthesis of carbamic acid esters from a carbamic acid and an alkyne is a developing area, the established reactivity patterns provide a strong foundation for such transformations. The acidic N-H proton of a carbamic acid can, in principle, add across a gold-activated alkyne in a manner analogous to carboxylic acids.
Table 1: Examples of Gold-Catalyzed Hydrofunctionalization Reactions
| Catalyst System | Substrates | Product Type | Key Features |
|---|---|---|---|
| KAuCl₄ | Pent-4-ynoic acid, Secondary aromatic amines | γ-Keto amides | Sequential gold-catalyzed cyclization/aminolysis. mdpi.com |
| [AuCl(IPr)]/AgOTs | Alkynylcyclopropane carboxylic acid | Fused bicyclic compounds | Gold-catalyzed cycloisomerization. mdpi.com |
This table illustrates the versatility of gold catalysts in reactions that could be adapted for carbamic acid allyl ester synthesis.
Rearrangement Reactions in the Synthesis of Allyl Ester Derivatives
Rearrangement reactions are fundamental in organic synthesis for their ability to construct complex molecular architectures from simpler precursors in a single, often highly stereoselective, step. For the synthesis of derivatives of allyl esters, including carbamates, several powerful alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangements are of paramount importance.
Claisen Rearrangement and its Variants in Allyl Ester Synthesis
The Claisen rearrangement is a classic, powerful carbon-carbon bond-forming reaction. byjus.com Discovered by Rainer Ludwig Claisen in 1912, this concerted, pericyclic reaction involves the alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comnrochemistry.comlibretexts.org The reaction is typically thermally driven and proceeds intramolecularly through a highly ordered, six-membered chair-like transition state, which allows for efficient transfer of stereochemistry. nrochemistry.comorganic-chemistry.org
A particularly relevant variant for the synthesis of analogues of m-Chlorophenylcarbamic acid allyl ester is the aromatic Claisen rearrangement of an allyl aryl ether. byjus.commasterorganicchemistry.com In this process, the allyl group migrates from the oxygen to the ortho-position of the aromatic ring. The initial rearrangement disrupts the aromaticity, forming a dienone intermediate, which then rapidly tautomerizes to an ortho-allyl phenol (B47542) to restore the stable aromatic system. byjus.comnrochemistry.com This strategy can be envisioned for an allyl aryl carbamate (B1207046), which would rearrange to an N-allyl-ortho-hydroxyanilide derivative.
Over the years, several variants of the Claisen rearrangement have been developed to enhance its scope and utility, often allowing for milder reaction conditions. organic-chemistry.org
Table 2: Key Variants of the Claisen Rearrangement
| Rearrangement | Substrates | Product | Key Characteristics |
|---|---|---|---|
| Aromatic Claisen | Allyl aryl ethers | o-Allyl phenols | Involves rearomatization step; can proceed to para-position if ortho positions are blocked. byjus.comorganic-chemistry.org |
| Johnson-Claisen | Allylic alcohol, Orthoester | γ,δ-Unsaturated ester | Often requires high temperatures (100–200 °C) and weak acid catalysis. libretexts.orgwikipedia.org |
| Bellus-Claisen | Allylic ether/amine/thioether, Ketene (B1206846) | γ,δ-Unsaturated ester/amide/thioester | Highly electrophilic ketenes are often used; can proceed at lower temperatures. wikipedia.org |
This table compares prominent variants of the Claisen rearrangement applicable to the synthesis of complex ester and amide derivatives.
Ireland-Claisen Rearrangement for Chain Extension and Stereocontrol
The Ireland-Claisen rearrangement is a highly versatile and widely used modification of the classic Claisen rearrangement, specifically designed for allyl esters. wikipedia.org This reaction transforms an allylic ester into a γ,δ-unsaturated carboxylic acid, effectively achieving a chain extension. nrochemistry.com Its primary advantage lies in the mild reaction conditions and the high degree of stereocontrol it offers. nrochemistry.comchem-station.com
The reaction proceeds in two key steps:
Enolate Formation and Trapping : The allyl ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then "trapped" with a trialkylsilyl halide (e.g., chlorotrimethylsilane, TMSCl) to generate a silyl (B83357) ketene acetal (B89532) intermediate. libretexts.orgnrochemistry.com
alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement : The silyl ketene acetal undergoes a concerted alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement at temperatures much lower than the traditional Claisen rearrangement, often at or even below room temperature. wikipedia.orgchem-station.com A subsequent hydrolysis step cleaves the silyl ester to yield the final γ,δ-unsaturated carboxylic acid.
A crucial feature of the Ireland-Claisen rearrangement is the ability to control the stereochemistry of the newly formed carbon-carbon bond. The geometry of the intermediate silyl ketene acetal, which can be selectively formed as either the (E)- or (Z)-isomer by tuning the reaction conditions (e.g., through the use of solvent additives like HMPA), dictates the relative stereochemistry of the product. nrochemistry.comchem-station.com (Z)-enolates typically lead to syn products, while (E)-enolates yield anti products, both via a preferred chair-like transition state. libretexts.org
Table 3: Stereocontrol in the Ireland-Claisen Rearrangement
| Enolate Geometry | Solvent System | Product Stereochemistry |
|---|---|---|
| (Z)-Enolate | THF | syn |
This table demonstrates how solvent conditions can direct the enolate geometry and, consequently, the stereochemical outcome of the rearrangement. nrochemistry.comchem-station.com
Carroll Rearrangement and Decarboxylative Allylation in Ester Transformations
The Carroll rearrangement is another powerful transformation that functions as a variant of the Claisen rearrangement and is effectively a decarboxylative allylation. wikipedia.orgchemeurope.com First reported in 1940, this reaction converts a β-keto allyl ester into a γ,δ-unsaturated ketone. alfa-chemistry.comnumberanalytics.com
The mechanism proceeds in two distinct stages under thermal conditions:
alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement : The β-keto allyl ester first tautomerizes to its enol form. This enol intermediate then undergoes a alfa-chemistry.comalfa-chemistry.com-sigmatropic (Claisen) rearrangement to produce an unstable α-allyl-β-ketocarboxylic acid. alfa-chemistry.comwikipedia.org
Decarboxylation : The intermediate β-keto acid readily loses carbon dioxide (CO₂) under the high temperature conditions to furnish the final γ,δ-allylketone. wikipedia.orgchemeurope.com
This transformation is synthetically valuable, for instance, in the conversion of linalool (B1675412) to geranylacetone. wikipedia.org Recognizing the often harsh thermal conditions required, a much milder version of the reaction was developed using a palladium(0) catalyst. chemeurope.comjakami.de In the palladium-catalyzed pathway, the reaction proceeds through an organometallic complex, allowing the transformation to occur at significantly lower temperatures. chemeurope.com
The concept of decarboxylative allylation, where a carboxylic acid is used as a latent carbanion or radical precursor, has become a major theme in modern organic synthesis. nih.gov This strategy allows for the formation of C-C bonds by coupling a readily available carboxylic acid derivative with an allylic partner, releasing CO₂ as the only stoichiometric byproduct. nih.gov Asymmetric variants of the Carroll rearrangement have also been developed using chiral palladium catalysts, enabling the enantioselective synthesis of complex ketones. chemeurope.com
Novel Synthetic Routes and Methodological Innovations in Carbamic Acid Allyl Ester Chemistry
The synthesis of carbamates, including allyl esters like this compound, has historically relied on the use of highly toxic and hazardous reagents such as phosgene (B1210022) and isocyanates. nih.gov Consequently, significant research efforts have been directed towards developing safer, more efficient, and environmentally benign alternatives.
One of the most promising innovations is the use of carbon dioxide (CO₂) as a C1 building block . nih.gov This approach is highly attractive due to CO₂ being an abundant, non-toxic, and renewable resource. The general strategy involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then typically dehydrated or reacted with an alcohol to form the carbamate. organic-chemistry.org
Transcarbamoylation offers another mild and efficient route. This method involves the transfer of a carbamoyl (B1232498) group from a simple, stable donor molecule, such as methyl carbamate or phenyl carbamate, to a desired alcohol. organic-chemistry.org These reactions are often catalyzed by tin or other Lewis acids and proceed with high functional group tolerance under relatively mild conditions.
Decarboxylative coupling reactions represent a cutting-edge strategy for amide and carbamate synthesis. rsc.org Recent advances have utilized photoredox and transition metal dual catalysis to achieve the decarboxylative allylation of substrates that are resistant to traditional methods. nih.gov For example, oxamic acids can undergo photoredox-catalyzed decarboxylation to generate carbamoyl radicals, which can then be coupled with various partners. rsc.orgnih.gov This principle could be extended to the synthesis of carbamic acid allyl esters from suitable precursors, avoiding harsh reagents and offering novel disconnection pathways.
Table 4: Modern Synthetic Methods for Carbamate Formation
| Method | Key Reagents/Catalysts | Product | Advantages |
|---|---|---|---|
| CO₂ Utilization | Amine, CO₂, Dehydrating agent | Carbamate | Utilizes a renewable, non-toxic C1 source; environmentally benign. nih.govorganic-chemistry.org |
| Transcarbamoylation | Alcohol, Phenyl carbamate, Tin catalyst | Carbamate | Mild conditions, broad functional group tolerance, avoids phosgene. organic-chemistry.org |
| One-Pot from Carbonylimidazolide | Carbonylimidazolide, Amine, Alcohol, Water | Carbamate | Operationally simple, often requires no inert atmosphere, product precipitates. organic-chemistry.org |
| Decarboxylative Coupling | Oxamic acid, (Hetero)aryl halide, Photoredox/Nickel catalyst | Carboxamide | Mild, generates radical intermediates, applicable to complex molecules. rsc.org |
This table summarizes innovative and safer alternatives to traditional methods for synthesizing carbamates and related structures.
Reaction Mechanisms and Mechanistic Studies of M Chlorophenylcarbamic Acid Allyl Ester Transformations
Fundamental Mechanisms of Ester Hydrolysis and Formation
The formation of m-Chlorophenylcarbamic acid allyl ester, like other carbamates, can be achieved through several synthetic routes. A common method involves the reaction of m-chlorophenyl isocyanate with allyl alcohol. Another approach is the reaction of an amine and carbon dioxide to form a carbamate (B1207046) anion, which then reacts with an electrophile. nih.gov For instance, secondary amines can react with alcohols and carbon dioxide under specific catalytic conditions to yield carbamates, proceeding through an SN2 displacement of an activated alcohol. nih.gov
The hydrolysis of carbamate esters is a critical degradation pathway. nih.gov Upon hydrolysis, these esters typically yield the parent alcohol (allyl alcohol), an amine (m-chloroaniline), and carbon dioxide, with the intermediate carbamic acid being unstable. nih.govresearchgate.net The mechanism of hydrolysis is highly dependent on the substitution at the nitrogen atom and the pH of the medium.
For N-monosubstituted carbamates like this compound, base-catalyzed hydrolysis can proceed through two potential mechanisms:
BAC2 (Base-catalyzed Acyl-Oxygen cleavage): This is a two-step addition-elimination mechanism common to ester hydrolysis, where a hydroxide (B78521) ion attacks the carbonyl carbon. cdnsciencepub.comresearchgate.net
E1cB (Unimolecular Elimination of Conjugate Base): This pathway involves the deprotonation of the nitrogen atom, followed by the elimination of the alkoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed. cdnsciencepub.comresearchgate.net The E1cB mechanism is often significantly faster for N-monosubstituted carbamates. researchgate.net
Generally, carbamates are more stable against hydrolysis than corresponding carboxylic esters because the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity. researchgate.net
| Hydrolysis Parameter | Description |
| Reactants | This compound, Water (H₂O) |
| Products (Final) | Allyl alcohol, m-Chloroaniline, Carbon Dioxide (CO₂) |
| Key Intermediate | m-Chlorophenylcarbamic acid (unstable) |
| Basic Conditions Mechanism | Can proceed via BAC2 or E1cB pathways. cdnsciencepub.comresearchgate.net |
| Acidic Conditions Mechanism | Typically proceeds via an AAC2 or A1 mechanism. cdnsciencepub.com |
Mechanistic Pathways of Allylic Rearrangements Involving Esters
The allyl group in this compound enables its participation in characteristic allylic rearrangement reactions, most notably the Claisen-type rearrangement and palladium-catalyzed functionalizations.
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, classified as a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement. nrochemistry.comwikipedia.org When an allyl vinyl ether is heated, it undergoes a concerted, intramolecular rearrangement to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.combyjus.com While the classic Claisen rearrangement involves allyl vinyl ethers, variants exist for other allylic compounds. The Ireland-Claisen rearrangement, for example, utilizes an allyl ester of a carboxylic acid, which is first converted to a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate before rearranging under milder conditions than the traditional thermal reaction. wikipedia.orgorganic-chemistry.org
The key mechanistic features of the Claisen rearrangement are:
Concerted Pericyclic Reaction: Bond breaking and bond formation occur simultaneously in a single step through a cyclic transition state. nrochemistry.comwikipedia.org
Transition State Geometry: The reaction overwhelmingly prefers a chair-like six-membered transition state, which leads to a predictable and high degree of stereoselectivity. numberanalytics.comorganic-chemistry.orgillinois.edu Boat-like transition states are also possible but are generally higher in energy. organic-chemistry.orguchicago.edu
Intramolecular Nature: Crossover experiments have confirmed that the rearrangement is an intramolecular process. wikipedia.org
For an allyl carbamate, a related rearrangement could be envisioned, although it is less common than for allyl vinyl ethers or allyl esters. The reaction would proceed through a similar highly ordered, cyclic transition state. wikipedia.org
The Tsuji-Trost reaction is a palladium-catalyzed substitution involving a substrate with an allylic leaving group, such as this compound. wikipedia.org This reaction is a versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org The carbamate moiety can serve as a leaving group in this transformation.
The catalytic cycle for the Tsuji-Trost reaction is well-established and involves several key steps: organic-chemistry.orgnrochemistry.comyoutube.comnumberanalytics.com
Coordination: A zerovalent palladium catalyst, typically Pd(0), coordinates to the double bond of the allyl group in the ester, forming an η²-π-allyl complex. organic-chemistry.org
Oxidative Addition: The palladium atom undergoes oxidative addition into the carbon-oxygen bond of the ester. This step involves the expulsion of the leaving group (the m-chlorophenylcarbamate anion) and results in the formation of a cationic η³-π-allylpalladium(II) complex. wikipedia.orgorganic-chemistry.orgnrochemistry.com This step typically proceeds with inversion of configuration at the carbon atom. wikipedia.orgnrochemistry.com
Nucleophilic Attack: A nucleophile attacks the π-allyl complex. The attack can occur either directly on one of the terminal carbons of the allyl moiety (for "soft" nucleophiles) or at the metal center followed by reductive elimination (for "hard" nucleophiles). organic-chemistry.orgnrochemistry.com This step regenerates a Pd(0) species complexed to the newly formed product. youtube.com
Decomplexation: The catalyst dissociates from the product, allowing it to re-enter the catalytic cycle. youtube.com
The regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates is often directed to the least sterically hindered position, though this can be influenced by the ligands on the palladium catalyst and the nature of the nucleophile. organic-chemistry.orgyoutube.com
| Mechanistic Step (Tsuji-Trost) | Description | Palladium Oxidation State |
| Catalyst Activation | Pd(L)n species is the active catalyst. | 0 |
| Coordination | Pd(0) coordinates to the allyl C=C bond. | 0 |
| Oxidative Addition | Pd inserts into the C-O bond, forming a π-allyl complex and displacing the carbamate. | +2 |
| Nucleophilic Attack | A nucleophile attacks the allyl moiety. | +2 |
| Reductive Elimination | The product is formed. | 0 |
| Decomplexation | The Pd(0) catalyst is regenerated and dissociates. | 0 |
Nucleophilic Acyl Substitution in Carbamic Ester Systems
Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, including carbamic esters. masterorganicchemistry.comopenstax.org The reaction involves the replacement of the leaving group (the allyloxy group) on the acyl carbon by a nucleophile. The general mechanism proceeds in two steps: nucleophilic addition followed by elimination. openstax.org
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the carbamate. This breaks the C=O π bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable (least basic) leaving group. In this case, the allyloxy group would depart.
Compared to other carboxylic acid derivatives, carbamates are relatively unreactive towards nucleophilic acyl substitution. youtube.com Their reactivity is generally lower than that of acid chlorides, anhydrides, and esters. openstax.orgyoutube.com This reduced reactivity is attributed to the resonance donation from the nitrogen atom's lone pair into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. openstax.org Despite this, reactions can occur, particularly with strong nucleophiles or under conditions that promote the reaction. libretexts.org
Investigation of Reaction Intermediates and Transition States in Allyl Ester Reactions
The study of intermediates and transition states is crucial for understanding the selectivity and kinetics of the reactions involving this compound.
Claisen Rearrangement Transition State: The defining feature of the Claisen rearrangement is its highly ordered, chair-like six-membered transition state. numberanalytics.comorganic-chemistry.orgillinois.edu This structure dictates the stereochemical outcome of the reaction, transferring chirality with high fidelity. organic-chemistry.org Computational and experimental studies have consistently supported this model over the higher-energy boat-like conformation. organic-chemistry.orguchicago.edu The concerted nature of this pericyclic reaction means there are no discrete intermediates, only this transient state. wikipedia.org
Palladium-Catalyzed Allylic Functionalization Intermediate: The key intermediate in the Tsuji-Trost reaction is the η³-π-allylpalladium(II) complex. wikipedia.orgnumberanalytics.com This species is a stable, well-characterized intermediate that activates the allyl group for nucleophilic attack. The structure of this cationic complex, including the coordination of phosphine (B1218219) or other ligands to the palladium center, is critical in determining the regio- and enantioselectivity of the subsequent nucleophilic attack. wikipedia.org
Nucleophilic Acyl Substitution Intermediate: The central intermediate in nucleophilic acyl substitution reactions is the tetrahedral intermediate formed after the initial nucleophilic attack on the carbonyl carbon. youtube.com The stability and breakdown of this intermediate determine the course of the reaction. For carbamates, the presence of the nitrogen atom influences the stability of this intermediate. The subsequent elimination of the leaving group from this tetrahedral species is typically the step that dictates the final product. masterorganicchemistry.com
Structure Activity Relationship Sar Investigations of M Chlorophenylcarbamic Acid Allyl Ester Analogues
Impact of Aromatic Substituents on Biological Activity Profiles
The nature and position of substituents on the aromatic ring of phenylcarbamic acid esters play a pivotal role in determining their biological activity.
Halogenation of the aromatic ring is a common strategy to enhance the biological activity of various compounds. nih.govresearchgate.net In the context of phenylcarbamates, the presence of a halogen, such as the meta-chlorine in m-Chlorophenylcarbamic acid allyl ester, can significantly influence its properties. Halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. researchgate.net The position of the halogen is also critical; for instance, in a series of substituted ketamine esters, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. mdpi.com The electronegativity of the halogen can also impact the electronic environment of the carbamate (B1207046) linkage, potentially affecting its interaction with biological targets. researchgate.net Studies on other halogenated compounds have shown that the type of halogen (fluorine, chlorine, bromine, iodine) and the degree of substitution can dramatically affect antimicrobial activity. nih.gov
Table 1: Effect of Aromatic Ring Substituents on Biological Activity
| Substituent | Position | General Effect on Activity | Reference |
| Chlorine | meta | Potentially enhances activity through increased lipophilicity and altered electronic properties. | researchgate.net |
| Chlorine | 2- and 3- | Generally more active than 4-substituted analogues in some systems. | mdpi.com |
| Various Halogens | - | The nature and number of halogens can significantly impact antimicrobial potency. | nih.gov |
This table is for illustrative purposes and the specific effects can vary depending on the biological target and the rest of the molecular structure.
The introduction of hydroxyl groups and other polar functionalities on the aromatic ring can have a profound impact on the biological activity of phenylcarbamates. The presence of a hydroxyl group can alter the molecule's solubility, hydrogen bonding capacity, and electronic properties. researchgate.net Studies on curcumin (B1669340) analogues have demonstrated that an aromatic hydroxyl group is critical for their antibacterial activity. nih.gov Similarly, research on other aromatic compounds has shown that the number and position of phenolic hydroxyl groups can influence their inhibitory effects on enzymes. qub.ac.uk In some cases, increasing the number of hydroxyl groups enhances non-productive binding to proteins, which can be detrimental to activity. qub.ac.uk Conversely, in other systems, hydroxyl groups are essential for the desired biological effect. nih.gov The interplay between the hydroxyl group and other substituents can lead to complex SAR profiles.
Influence of Allylic Moiety Modifications on Activity Potency and Selectivity
The allyl group of this compound is a key structural feature that can be modified to tune the compound's activity and selectivity. In studies of other classes of compounds, the replacement of a propyl group with an allyl group has been shown to increase potency. nih.gov The double bond in the allyl group can participate in specific interactions with biological targets. Modifications to the allylic moiety, such as altering its steric bulk or electronic properties, can significantly impact binding affinity and efficacy. For instance, in iridium-catalyzed allylation reactions, the nature of the allylic carbonate has been shown to affect reaction rates and selectivity. nih.gov
Correlations Between Ester Linkage Modifications and Biological Activity
The ester linkage in carbamates is a critical determinant of their chemical stability and biological activity. researchgate.net This linkage is susceptible to hydrolysis, a process that can be influenced by the electronic nature of the substituents on both the aryl and alcohol portions of the ester. researchgate.net Modifications to the ester linkage, such as replacing it with a more stable amide bond, can lead to significant changes in biological activity and pharmacokinetic properties. For example, the replacement of an ether linkage with a secondary amine in certain tropane-based compounds resulted in analogues with similar binding affinities but different selectivity profiles. nih.gov The chemical reactivity of the carbamate fragment is directly involved in the pharmacological activity of some inhibitors, where it acylates a serine residue in the active site of the target enzyme. acs.org
Table 2: Impact of Ester Linkage Modifications
| Modification | Consequence | Reference |
| Replacement with Amide | Increased stability, altered biological activity and pharmacokinetics. | nih.gov |
| Altered Electronic Environment | Influences rate of hydrolysis and reactivity with biological targets. | researchgate.netresearchgate.net |
This table provides a general overview; specific outcomes depend on the molecular context.
Stereochemical Considerations in Structure-Activity Relationships of Allyl Esters
Stereochemistry plays a crucial role in the biological activity of chiral molecules containing an allyl group. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. researchgate.net For allylic substitution reactions, the stereochemical outcome can be controlled by the choice of catalyst and reaction conditions. researchgate.net In the synthesis of complex molecules, the stereochemistry of allylation reactions is a critical consideration for achieving the desired diastereoselectivity. researchgate.net Even subtle changes in the stereochemistry of a molecule can lead to dramatic differences in biological activity and selectivity.
Computational Approaches to SAR Modeling and Predictive Analysis
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of chemical compounds. nih.gov These approaches aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. nih.gov For carbamates, computational studies have been used to investigate the relationship between the electronic properties of the molecule, such as the energy of the lowest unoccupied molecular orbital (LUMO), and its chemical stability. researchgate.net By analyzing various molecular descriptors, QSAR models can help to identify the key structural features that are important for activity and to predict the potency of new, unsynthesized analogues. nih.gov These predictive models can significantly accelerate the drug discovery and development process.
Derivatives and Analogues of M Chlorophenylcarbamic Acid Allyl Ester: Synthesis and Exploration
Synthesis of Substituted Aromatic Carbamic Acid Allyl Esters
The synthesis of aromatic carbamic acid allyl esters can be systematically varied by introducing different substituents onto the phenyl ring. A primary method for creating these derivatives involves the reaction of a substituted phenyl isocyanate with allyl alcohol. This reaction is typically straightforward and provides a direct route to the desired carbamate (B1207046).
Alternatively, substituted anilines can be treated with allyl chloroformate in the presence of a base to yield the target compounds. This method is adaptable to a wide range of anilines bearing either electron-donating or electron-withdrawing groups. The choice of synthetic route can be influenced by the commercial availability and reactivity of the starting materials. For instance, palladium-catalyzed cross-coupling reactions have been developed to form aryl carbamates from aryl chlorides or triflates and sodium cyanate (B1221674) in the presence of an alcohol, offering another versatile approach. organic-chemistry.org
Common synthetic approaches include:
From Isocyanates: Reacting a substituted phenyl isocyanate (R-Ar-NCO) with allyl alcohol.
From Chloroformates: Reacting a substituted aniline (B41778) (R-Ar-NH₂) with allyl chloroformate (CH₂=CHCH₂OCOCl) in the presence of a base.
From Carbon Dioxide: Utilizing carbon dioxide and substituted anilines with alcohols in the presence of specific catalysts like CeO₂ can also produce N-arylcarbamates. researchgate.netnih.gov
These methods allow for the introduction of a wide array of functional groups onto the aromatic ring, as detailed in the table below.
Table 1: Examples of Substituted Aromatic Carbamic Acid Allyl Esters
| Substituent (R) on Phenyl Ring | Resulting Compound Name | Starting Materials Example |
|---|---|---|
| 4-Bromo | Allyl N-(4-bromophenyl)carbamate | 4-Bromoaniline and Allyl Chloroformate |
| 4-Chloro-3-trifluoromethyl | Allyl N-(4-chloro-3-trifluoromethylphenyl)carbamate | 4-Chloro-3-trifluoromethylaniline and Allyl Chloroformate google.com |
| 4-Methoxy | Allyl N-(4-methoxyphenyl)carbamate | 4-Methoxyaniline and Allyl Chloroformate |
| 3,4-Dichloro | Allyl N-(3,4-dichlorophenyl)carbamate | 3,4-Dichlorophenyl isocyanate and Allyl Alcohol |
Preparation of Allyl Esters with Modified Allylic Chain Structures
Modifications to the allylic portion of the molecule introduce further structural diversity. These analogues are typically synthesized by substituting allyl alcohol with other unsaturated alcohols during the carbamoylation reaction. The fundamental synthetic strategies, such as reacting with an isocyanate or a chloroformate, remain applicable.
The choice of the unsaturated alcohol is the key variable. For example, alcohols like crotyl alcohol (but-2-en-1-ol), prenyl alcohol (3-methylbut-2-en-1-ol), or cinnamyl alcohol can be used to introduce substituents on the allylic chain. The reactivity of these alcohols and the potential for isomeric products must be considered during synthesis. Palladium-catalyzed methods, which are effective for creating complex allylic esters from terminal olefins and carboxylic acids, demonstrate the advanced synthetic control possible for functionalizing the allylic position. nih.gov
Table 2: Examples of Carbamic Acid Esters with Modified Allylic Chains
| Modified Allylic Alcohol | Resulting Ester Name | Key Structural Feature |
|---|---|---|
| Crotyl Alcohol (But-2-en-1-ol) | But-2-en-1-yl N-(3-chlorophenyl)carbamate | Methyl substituent on the allylic chain |
| Prenyl Alcohol (3-Methylbut-2-en-1-ol) | 3-Methylbut-2-en-1-yl N-(3-chlorophenyl)carbamate | Two methyl substituents at the terminal carbon |
| Cinnamyl Alcohol | Cinnamyl N-(3-chlorophenyl)carbamate | Phenyl substituent on the allylic chain |
Development of Carbamic Acid Allyl Ester Hybrid Molecules
The development of hybrid molecules involves integrating the carbamic acid allyl ester motif with other chemical functionalities to create more complex structures. This approach goes beyond simple substitution and aims to build novel molecular architectures. Synthetic strategies might involve using starting materials that already contain additional functional groups, which are carried through the main reaction sequence, or performing subsequent reactions on a pre-formed carbamate scaffold.
For example, a di-functional aniline or a functionalized allyl alcohol could be used in the initial synthesis. A bromo-substituted aromatic carbamate could undergo subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to attach diverse groups. Similarly, the double bond of the allyl group is amenable to a variety of transformations, such as epoxidation, dihydroxylation, or metathesis, to build more elaborate structures. These multistep synthetic sequences allow for the creation of hybrid molecules with precisely positioned functional groups. nih.gov
Table 3: Conceptual Examples of Hybrid Molecules
| Hybridization Strategy | Example Structure Description | Potential Synthetic Route |
|---|---|---|
| Aromatic Ring Elaboration | An allyl N-(3-(thiophen-2-yl)phenyl)carbamate | Suzuki coupling between allyl N-(3-bromophenyl)carbamate and thiophene-2-boronic acid. |
| Allylic Chain Functionalization | 2,3-Dihydroxypropyl N-(3-chlorophenyl)carbamate | Dihydroxylation of the allyl group of the parent compound using OsO₄. |
| Bifunctional Linkage | A molecule containing two m-chlorophenylcarbamate moieties linked by an alkyl chain via the allyl groups. | Etherification reaction between two molecules of 3-hydroxypropyl N-(3-chlorophenyl)carbamate (obtained by hydroboration-oxidation of the allyl group). |
Conjugation Strategies with Other Bioactive Scaffolds for Enhanced Functionality
A sophisticated strategy for creating derivatives involves conjugating the m-chlorophenylcarbamic acid allyl ester structure, or its analogues, to known bioactive scaffolds. This approach aims to create bifunctional molecules where the carbamate portion may modulate the activity, solubility, or pharmacokinetic properties of the bioactive component.
The synthesis of these conjugates requires robust chemical ligation methods. A common approach involves functionalizing either the carbamate or the bioactive scaffold with a reactive handle (e.g., a carboxylic acid, amine, or halide) that can be used to form a covalent bond between the two fragments.
A pertinent example is the synthesis of substituted carbamic acid quinolin-6-yl esters, which are explored as potential acetylcholinesterase inhibitors. google.com In this design, a carbamic acid moiety is attached to a quinoline (B57606) scaffold. The synthesis could involve reacting a substituted phenyl isocyanate with a hydroxyquinoline or, alternatively, reacting a phenylcarbamoyl chloride with the same. This general strategy can be adapted to link carbamates to a wide range of other bioactive cores, such as steroids, amino acids, or other heterocyclic systems, to explore synergistic or novel biological activities. google.comrsc.org
Table 4: Examples of Conjugation Strategies
| Bioactive Scaffold | Conjugation Linkage | Example Conjugate Name |
|---|---|---|
| Quinoline | Ester bond | (4-Bromo-phenyl)-carbamic acid 1,2,3,4-tetrahydro-quinolin-6-yl ester google.com |
| Indole (B1671886) | N-Alkylation | A molecule where the allyl group of the carbamate alkylates the indole nitrogen. |
| Amino Acid Ester | Amide bond | A conjugate where the aromatic amine of a deacetylated carbamate forms an amide bond with a carboxylic acid on an amino acid derivative. |
Theoretical and Computational Chemistry Studies of M Chlorophenylcarbamic Acid Allyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like m-chlorophenylcarbamic acid allyl ester. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and various descriptors that quantify chemical behavior.
A frontier molecular orbital analysis is fundamental to understanding the reactivity of carbamates. For a typical carbamate (B1207046), the Highest Occupied Molecular Orbital (HOMO) is often located on the aromatic ring and the adjacent oxygen and nitrogen atoms of the carbamoyl (B1232498) group. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is generally centered on the conjugated carbon atoms and the carbonyl carbon of the carbamate moiety. nih.gov This distribution suggests that the carbamate group is susceptible to nucleophilic attack at the carbonyl carbon, a key step in many of its reactions. nih.gov
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability. |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.85 eV | Indicates the power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | 2.79 eV | Quantifies the electrophilic character of the molecule. |
Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
The electrophilicity index is particularly relevant for predicting how this compound might interact with biological targets, as many carbamates function as enzyme inhibitors through covalent modification. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound and in studying its interactions with potential biological targets.
Carbamates are known to exist as a mixture of syn and anti conformers due to the restricted rotation around the C-N bond, a consequence of amide resonance. nih.gov The energy difference between these rotamers is often small, typically in the range of 1.0–1.5 kcal/mol, leading to a dynamic equilibrium between the two forms. nih.gov MD simulations can map the potential energy surface associated with this rotation and predict the relative populations of the syn and anti conformers in different environments. For this compound, the bulky allyl and substituted phenyl groups would influence the steric and electrostatic balance, likely favoring one conformer over the other.
When a carbamate acts as a ligand, such as an enzyme inhibitor, MD simulations can provide detailed insights into the binding process. These simulations can model the entry of the ligand into the active site, the formation of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces), and any conformational changes in both the ligand and the target protein upon binding. nih.gov For instance, if this compound were to bind to an enzyme like acetylcholinesterase (a common target for carbamate pesticides), MD simulations could reveal the key amino acid residues involved in the interaction and the stability of the resulting ligand-protein complex. nih.govnih.gov
Computational Modeling of Reaction Pathways and Transition States for Carbamic Esters
Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions involving carbamic esters, including their synthesis and degradation. DFT calculations are commonly used to map the potential energy surfaces of these reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. researchgate.netmdpi.com
The formation of carbamates can proceed through various pathways. For example, the reaction of an isocyanate with an alcohol is a common synthetic route. mdpi.com Computational studies can model the nucleophilic attack of the alcohol on the isocyanate, identifying the transition state and the associated energy barrier. Alternatively, the reaction of a chloroformate with an amine can be modeled, often involving a catalytic cycle if a metal catalyst is used. researchgate.net
The hydrolysis of carbamates is another critical reaction, particularly for understanding their environmental fate and biological activity. researchgate.netacs.org Computational studies have shown that the mechanism of hydrolysis can be complex, often involving multiple steps and being influenced by pH. nih.govrsc.org For this compound, computational modeling could elucidate the pathway of its breakdown in aqueous environments, determining whether it proceeds through a direct attack of water or hydroxide (B78521) on the carbonyl carbon and identifying the rate-determining step.
Table 2: Hypothetical Activation Energies for Key Reactions of a Generic Carbamic Ester
| Reaction | Computational Method | Hypothetical Activation Energy (kcal/mol) | Significance |
| Formation from Isocyanate and Alcohol | DFT (B3LYP/6-31G*) | 15-20 | Provides insight into the kinetics of synthesis. |
| Acid-Catalyzed Hydrolysis | QM/MM | 20-25 | Relevant for understanding degradation in acidic conditions. |
| Base-Catalyzed Hydrolysis | DFT with explicit solvent | 10-15 | Important for predicting stability in alkaline environments. |
Note: These values are illustrative and represent typical ranges found in computational studies of carbamates. researchgate.netresearchgate.net Actual values for this compound would require specific calculations.
By identifying the transition state structures and their energies, computational chemistry provides a deeper understanding of the factors that control the reactivity of carbamic esters. mdpi.com
Theoretical Studies on Intermolecular Interactions and Binding Affinities
Theoretical studies are essential for characterizing the non-covalent interactions that govern the behavior of this compound in condensed phases and its binding to biological receptors. These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. nih.govmdpi.com
In the solid state, the crystal packing of this compound would be determined by a network of these intermolecular forces. The chlorine atom can participate in halogen bonding, while the phenyl ring can engage in π-π stacking interactions with neighboring molecules. The carbamate group itself is a good hydrogen bond donor (N-H) and acceptor (C=O). nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis can be used to visualize and quantify these interactions in a crystal lattice. mdpi.com
Advanced Analytical Methodologies in Research on M Chlorophenylcarbamic Acid Allyl Ester
Spectroscopic Techniques for Elucidating Complex Reaction Pathways
Spectroscopic methods are fundamental in tracking the formation of m-Chlorophenylcarbamic acid allyl ester and understanding the intricacies of its reaction pathways. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's structure and electronic environment.
In a typical synthesis, the reaction progress can be monitored by acquiring spectra of the reaction mixture at different time intervals. For instance, in the synthesis of a related compound, tert-butyl (2-nitrophenyl) carbamate (B1207046), the structure was established using IR, ¹H NMR, and mass spectrometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the m-chlorophenyl group, the N-H proton of the carbamate linkage, and the protons of the allyl group. The chemical shifts and coupling patterns of the vinylic protons (typically in the 4.5–6.5 δ range) and the methylene (B1212753) protons adjacent to the oxygen atom would be diagnostic. libretexts.org For example, in related allyl derivatives, the methylene protons of the allyl group show distinct chemical shifts depending on their chemical environment. mdpi.com
¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), and the sp² and sp³ carbons of the allyl group. For instance, the ¹³C NMR spectrum of allyl chloride shows signals for the sp² carbons at approximately 134 ppm and 117 ppm, and the sp³ carbon at around 46 ppm. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups in this compound. The spectrum would be characterized by a prominent absorption band for the N-H stretching vibration (typically around 3300 cm⁻¹), a strong carbonyl (C=O) stretching band of the carbamate group (around 1700-1730 cm⁻¹), and C-O stretching bands. The presence of the aromatic ring and the allyl group would also give rise to characteristic C-H and C=C stretching and bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly those associated with the aromatic chromophore. The substitution pattern on the phenyl ring influences the absorption maxima.
| Spectroscopic Technique | Anticipated Observations for this compound |
| ¹H NMR | Signals for aromatic protons, NH proton, and allyl group protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons (including the carbon bonded to chlorine), and allyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretch, C=O stretch of the carbamate, and C-O stretches, as well as aromatic and alkene vibrations. |
| UV-Vis Spectroscopy | Absorption maxima corresponding to electronic transitions within the chlorophenyl aromatic system. |
Advanced Chromatographic Methods for Product Isolation and Purity Assessment in Synthetic Research
Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of carbamate compounds. s4science.at For this compound, a reversed-phase HPLC method would likely be effective.
Stationary Phase: A C8 or C18 silica-based column is commonly used for the separation of carbamates. s4science.atsigmaaldrich.com
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed to achieve good separation of the product from starting materials and byproducts. sigmaaldrich.com
Detection: A UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 240 nm) would be suitable for detection. sigmaaldrich.com For enhanced sensitivity and selectivity, a fluorescence detector can be used after post-column derivatization. s4science.at
Gas Chromatography (GC): GC can also be utilized for the analysis of this compound, provided the compound is thermally stable and sufficiently volatile.
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 type, would be appropriate. rsc.org
Detection: A Flame Ionization Detector (FID) provides a general response, while a Mass Spectrometry (MS) detector offers definitive identification. rsc.org
The purity of the isolated compound is typically assessed by the presence of a single, sharp peak in the chromatogram and is often reported as a percentage of the total peak area.
| Chromatographic Method | Typical Stationary Phase | Common Mobile Phase/Carrier Gas | Detection Method |
| HPLC | C8 or C18 silica | Water/Acetonitrile or Water/Methanol gradient | UV, Fluorescence (with derivatization) |
| GC | DB-5 or similar | Helium or Hydrogen | FID, MS |
High-Resolution Mass Spectrometry in Mechanistic Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. nih.gov This capability is invaluable for confirming the identity of this compound and for identifying unknown impurities.
By providing the exact mass of the molecular ion, HRMS can definitively confirm the elemental formula of the synthesized compound (C₁₀H₁₀ClNO₂). chemspider.com Fragmentation patterns observed in the mass spectrum, obtained through techniques like tandem mass spectrometry (MS/MS), can be used to piece together the structure of the molecule, further confirming its identity.
Furthermore, HRMS is instrumental in impurity profiling. nih.gov Minor peaks in the mass spectrum can be analyzed to determine their elemental compositions, allowing for the identification of byproducts, degradation products, or residual starting materials. This information is crucial for optimizing reaction conditions to minimize impurity formation and for understanding potential degradation pathways. The use of techniques like QuEChERS for sample preparation followed by LC-MS/MS analysis has proven effective for detecting carbamate residues in various matrices. nih.govhpst.cz
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Cocrystals
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the study of its derivatives or cocrystals can provide profound insights into its three-dimensional structure and intermolecular interactions in the solid state.
X-ray crystallography of related phenylcarbamate structures reveals important conformational features. For instance, the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate shows that the two aromatic rings are significantly twisted with respect to each other. nih.gov The analysis of phenyl N-(4-nitrophenyl)carbamate also highlights the non-planar conformation of the molecule. researchgate.net
For a derivative of this compound, X-ray analysis would determine:
Precise bond lengths and angles: Confirming the geometry of the carbamate linkage and the aromatic ring.
Molecular conformation: Revealing the dihedral angles between the phenyl ring and the carbamate plane.
Intermolecular interactions: Identifying hydrogen bonds (e.g., N-H···O=C), π-π stacking interactions between aromatic rings, and other van der Waals forces that govern the crystal packing. nih.gov
Potential Agrochemical Applications and Mechanistic Insights of M Chlorophenylcarbamic Acid Allyl Ester
Investigation of Fungicidal Action Mechanisms for Plant Protection
While specific research on the fungicidal action of m-chlorophenylcarbamic acid allyl ester is not extensively documented in publicly available literature, the broader class of carbamate (B1207046) and phenylcarbamate compounds has demonstrated notable fungicidal properties. The proposed mechanisms of action for these related compounds often center on the disruption of critical cellular processes in fungi.
One of the key hypothesized mechanisms is the interference with fungal cell wall synthesis. The cell wall is a vital structure for fungi, providing osmotic stability and determining cell shape. Research on certain carbamate derivatives suggests that they may inhibit enzymes crucial for the biosynthesis of chitin, a major structural component of the fungal cell wall. This inhibition leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately causing cell lysis.
Furthermore, some phenylcarbamate fungicides are known to act as anti-mitotic agents. They can disrupt the assembly of β-tubulin, a protein essential for the formation of the mitotic spindle during cell division. By interfering with microtubule formation, these compounds halt the cell cycle, preventing fungal growth and proliferation. The presence of the chlorophenyl group in this compound suggests that this could be a potential, though unconfirmed, mode of action.
Fungicidal Activity of Related Carbamate Derivatives
| Fungal Pathogen | Observed Effect of Related Carbamates | Potential Mechanism of Action |
| Botrytis cinerea (Gray Mold) | Inhibition of mycelial growth | Disruption of cell division (anti-mitotic) |
| Rhizoctonia solani (Sheath Blight) | Inhibition of sclerotial germination | Interference with cell wall synthesis |
| Fusarium oxysporum (Fusarium Wilt) | Reduced spore germination and mycelial growth | Disruption of cellular respiration |
| Pythium ultimum (Damping-off) | Inhibition of oospore germination | Interference with membrane function |
Exploration of Herbicide Activity and Molecular Targets
Phenylcarbamate herbicides are primarily recognized for their role as mitotic inhibitors. They disrupt the process of cell division (mitosis) in susceptible plants, which is fundamental for growth. The primary molecular target for many carbamate herbicides is the microtubule organizing center. By binding to tubulin proteins, they prevent the formation and proper function of microtubules, which are essential components of the mitotic spindle. This disruption halts cell division in the meristematic tissues of roots and shoots, leading to stunted growth, swelling of root tips, and ultimately, the death of the weed.
Another potential, though less common, herbicidal mechanism for carbamate compounds is the inhibition of photosynthesis. Some carbamates can interfere with the electron transport chain in photosystem II (PSII), disrupting the plant's ability to produce energy.
Insecticidal Properties and Neurochemical Modes of Action Relevant to Carbamates
The insecticidal properties of carbamates are well-established, and this class of compounds has been widely used for pest control. The primary mode of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.
Acetylcholine (B1216132) is a critical neurotransmitter that carries signals across synapses. After a nerve impulse is transmitted, AChE is responsible for breaking down acetylcholine, terminating the signal. Carbamates act as reversible inhibitors of AChE. They bind to the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme formed with acetylcholine but is not permanently bound. The reversible nature of this inhibition means that the enzyme can eventually be regenerated.
The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft. This results in continuous stimulation of nerve fibers, leading to hyperactivity, tremors, convulsions, paralysis, and ultimately, the death of the insect.
Neurochemical Action of Carbamate Insecticides
| Target Enzyme | Mechanism of Action | Physiological Effect on Insect |
| Acetylcholinesterase (AChE) | Reversible inhibition through carbamoylation of the active site | Accumulation of acetylcholine, leading to continuous nerve stimulation |
While specific data for this compound is unavailable, its carbamate structure strongly suggests that its insecticidal activity, if any, would likely follow this neurochemical pathway.
Environmental Fate and Degradation Mechanisms in Agrochemical Contexts
Generally, carbamate herbicides and insecticides are considered to be of low to moderate persistence in the environment. The ester linkage in carbamates can be susceptible to hydrolysis, particularly under alkaline conditions. However, the most significant degradation pathway is typically mediated by soil microorganisms. Bacteria and fungi can utilize carbamates as a source of carbon and nitrogen, breaking them down into less complex and often less toxic compounds.
The degradation of phenylcarbamates often begins with the hydrolysis of the carbamate linkage, yielding the corresponding aniline (B41778) (in this case, m-chloroaniline), an alcohol (allyl alcohol), and carbon dioxide. These initial breakdown products can then be further degraded by microorganisms. The rate of degradation is influenced by several environmental factors, including soil type, organic matter content, pH, temperature, and the composition of the microbial community.
The presence of the chlorine atom on the phenyl ring of this compound might influence its persistence. Halogenated aromatic compounds can sometimes be more resistant to microbial degradation than their non-halogenated counterparts. However, many soil microorganisms have evolved enzymatic pathways to dehalogenate such compounds, incorporating them into their metabolic processes.
Future Research Directions and Emerging Challenges in M Chlorophenylcarbamic Acid Allyl Ester Chemistry
Development of More Sustainable and Green Synthesis Methodologies
The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) and isocyanates, prompting a shift towards more environmentally benign methods. rsc.orgrsc.org Future research is intensely focused on developing greener, safer, and more efficient synthetic pathways.
A significant area of innovation is the utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock. rsc.orgnih.govacs.org Recent studies have demonstrated the synthesis of O-aryl carbamates from phenols, amines, and CO₂ at atmospheric pressure and room temperature, facilitated by reagents like propanephosphonic acid anhydride (B1165640) (T3P) or through dual nickel photocatalysis. rsc.orgnih.govacs.org These methods present a viable green route for producing compounds like m-chlorophenylcarbamic acid allyl ester from m-chloroaniline, allyl alcohol, and CO₂. Another promising green technique involves the Hofmann rearrangement of aromatic amides using an oxidizing agent like oxone, which can generate the desired carbamate (B1207046) in a single, efficient step. nih.govnih.gov
Furthermore, direct synthesis from Boc-protected amines using lithium tert-butoxide (t-BuOLi) as a sole base offers a metal-catalyst-free and sustainable alternative. rsc.org These methodologies not only mitigate the use of toxic precursors but also often proceed under milder conditions, reducing energy consumption and waste generation. rsc.orgrsc.org
| Reagent/Method | Starting Materials | Key Advantages |
| T3P-mediated condensation | Phenols, primary amines, CO₂ | Benign, atmospheric pressure, room temperature. rsc.org |
| Dual Nickel Photocatalysis | Aryl halides, amines, CO₂ | Visible light, ambient CO₂ pressure, avoids stoichiometric activators. nih.govacs.org |
| Hofmann Rearrangement | Aromatic amides, Oxone, Alcohol | Green oxidation process, single step. nih.govnih.gov |
| Base-mediated (t-BuOLi) | Boc-protected amines, Alcohol | Metal-catalyst-free, avoids hazardous reagents. rsc.org |
This table summarizes emerging green synthesis routes applicable to aryl carbamates.
Exploration of Novel Biological Targets for Agrochemical Innovations
For instance, studies on ethyl-phenyl-carbamates have revealed compounds that inhibit the egg-laying and larval hatching of ticks resistant to conventional ixodicides through a mechanism independent of AChE inhibition. nih.gov This highlights the potential to design carbamates that disrupt other vital physiological processes in pests, such as reproduction. nih.gov In the realm of fungicides, carbamates often exhibit multi-site activity by targeting thiol groups in various fungal enzymes, and future work could focus on identifying these specific enzymatic targets to design more selective agents. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Rational Design and SAR Studies
ML models, including support vector machines (SVM) and artificial neural networks (ANN), can analyze vast datasets to predict the biological activity, toxicity, and environmental fate of novel molecules based on their chemical structure. crimsonpublishers.comnih.govaip.org This allows for the rapid virtual screening of thousands of potential candidates, prioritizing those with the highest probability of success for synthesis and testing. acs.org For example, ML has been successfully used to predict the IC₅₀ values of new herbicide candidates and to classify pesticide toxicity to non-target organisms like bees. crimsonpublishers.comaip.org
Addressing Stereoselectivity and Enantioselective Synthesis in Carbamic Acid Allyl Ester Chemistry
While this compound itself is not chiral, the synthesis of its derivatives or other related carbamic acid allyl esters can often lead to the formation of stereoisomers. It is well-established in pharmacology and agrochemistry that different enantiomers of a chiral molecule can exhibit vastly different biological activities. One enantiomer may be highly effective, while the other could be inactive or even exert undesirable toxic effects. rsc.org Consequently, the ability to selectively synthesize a single, desired stereoisomer is a critical challenge and a major research focus.
Significant progress has been made in the enantioselective synthesis of both chiral carbamates and chiral allylic esters. rsc.orgrsc.org For instance, palladium and ruthenium-based catalysts have been developed for the asymmetric synthesis of optically active allylic esters with high yields and enantioselectivity. rsc.orgacs.orgnih.govnih.gov These methods could be applied to create chiral analogues of this compound by using substituted allyl alcohols.
Similarly, copper-catalyzed methods have been reported for the asymmetric synthesis of axially chiral carbamates. rsc.org The carbamate functional group itself can also be leveraged to control stereochemistry during synthesis; N-carbamate groups have been shown to act as participating neighbors that direct the stereoselective formation of adjacent chiral centers. acs.orgnih.govacs.org As the development of more complex and potent carbamate agrochemicals continues, mastering stereoselectivity will be essential for producing safer and more effective products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
